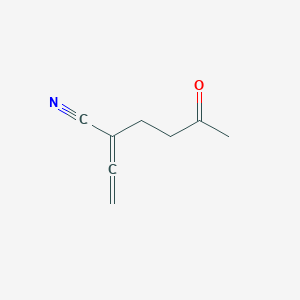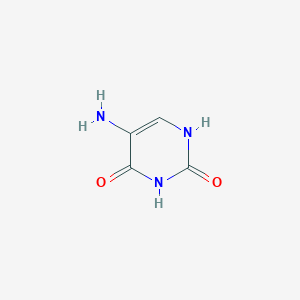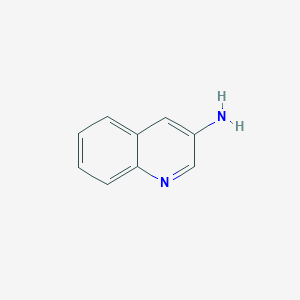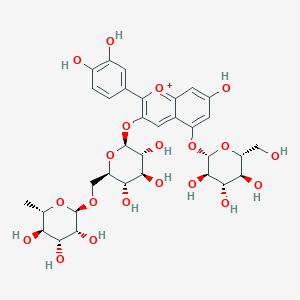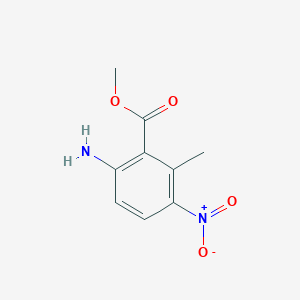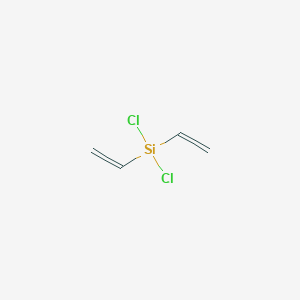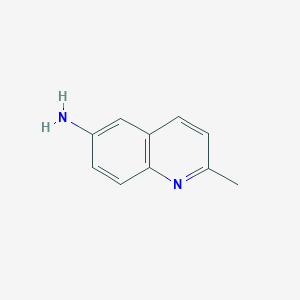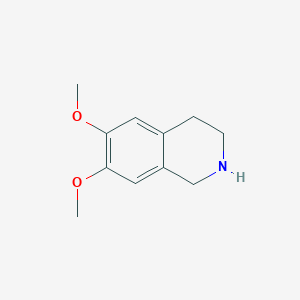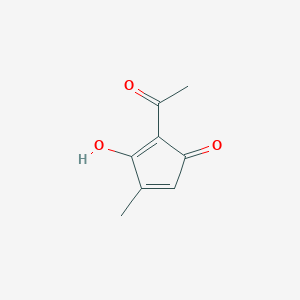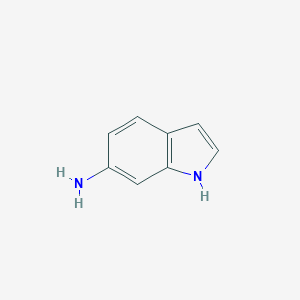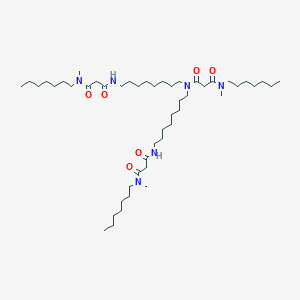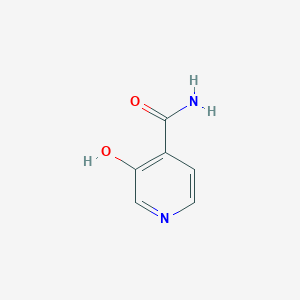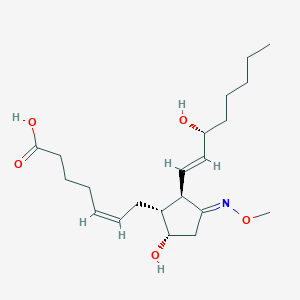
11-Methoxime prostaglandin D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methoxime prostaglandin D2 (11-MO-PGD2) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It belongs to the prostaglandin family, which are lipid compounds that play a crucial role in various physiological processes such as inflammation, blood clotting, and pain sensation. 11-MO-PGD2 is a potent agonist of the DP1 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the lungs, heart, and brain.
作用机制
11-Methoxime prostaglandin D2 exerts its biological effects by binding to the DP1 receptor, which activates a signaling cascade that leads to the production of cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, which leads to vasodilation and bronchodilation. Additionally, 11-Methoxime prostaglandin D2 has been shown to inhibit the release of pro-inflammatory cytokines, which reduces inflammation.
生化和生理效应
11-Methoxime prostaglandin D2 has been shown to have several biochemical and physiological effects. It has been shown to induce relaxation of airway smooth muscle cells, which leads to bronchodilation. It also reduces inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, 11-Methoxime prostaglandin D2 has been shown to regulate blood pressure by inducing vasodilation.
实验室实验的优点和局限性
11-Methoxime prostaglandin D2 has several advantages for laboratory experiments. It is a potent and selective agonist of the DP1 receptor, which allows for the precise modulation of the receptor's activity. Additionally, it has been extensively studied and characterized, which makes it a reliable tool for scientific research. However, 11-Methoxime prostaglandin D2 has some limitations for laboratory experiments. It requires specialized equipment and expertise to synthesize and purify the compound, which can be time-consuming and costly.
未来方向
There are several future directions for the study of 11-Methoxime prostaglandin D2. One area of research is the development of novel therapeutic agents that target the DP1 receptor. Additionally, the role of 11-Methoxime prostaglandin D2 in various physiological processes such as pain sensation and blood clotting needs to be further investigated. Furthermore, the use of 11-Methoxime prostaglandin D2 as a tool for investigating the role of the DP1 receptor in disease pathogenesis needs to be explored. Finally, the development of new synthesis methods for 11-Methoxime prostaglandin D2 that are more efficient and cost-effective would be beneficial for scientific research.
Conclusion:
11-Methoxime prostaglandin D2 is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent agonist of the DP1 receptor and has been implicated in the regulation of various physiological processes such as airway smooth muscle contraction, blood pressure, and inflammation. While it has several advantages for laboratory experiments, it also has some limitations. There are several future directions for the study of 11-Methoxime prostaglandin D2, including the development of novel therapeutic agents, investigation of its role in pain sensation and blood clotting, and the development of new synthesis methods.
合成方法
11-Methoxime prostaglandin D2 can be synthesized through a multistep process that involves the oxidation of arachidonic acid, followed by the conversion of the resulting prostaglandin H2 to 11-Methoxime prostaglandin D2. The synthesis process requires several chemical reagents and purification steps to obtain a high yield and purity of the final product.
科学研究应用
11-Methoxime prostaglandin D2 has been used in various scientific studies to investigate its role in different physiological processes. It has been shown to play a crucial role in the regulation of airway smooth muscle contraction, which is essential for breathing. Additionally, 11-Methoxime prostaglandin D2 has been implicated in the regulation of blood pressure, inflammation, and pain sensation. It has also been studied for its potential therapeutic applications in various diseases such as asthma, hypertension, and pain management.
属性
CAS 编号 |
130377-58-1 |
|---|---|
产品名称 |
11-Methoxime prostaglandin D2 |
分子式 |
C21H35NO5 |
分子量 |
381.5 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3E,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-methoxyiminocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H35NO5/c1-3-4-7-10-16(23)13-14-17-18(20(24)15-19(17)22-27-2)11-8-5-6-9-12-21(25)26/h5,8,13-14,16-18,20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H,25,26)/b8-5-,14-13+,22-19+/t16-,17-,18-,20+/m1/s1 |
InChI 键 |
VXJIIKLPNMQQQE-GVUJQGKDSA-N |
手性 SMILES |
CCCCC[C@H](/C=C/[C@@H]\1[C@H]([C@H](C/C1=N\OC)O)C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O |
规范 SMILES |
CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O |
同义词 |
11-methoxime prostaglandin D2 11-methoxime-PGD2 PGD-MO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



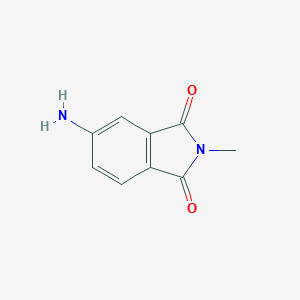
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
